molecular formula C26H44NNaO6S B12400350 Taurochenodeoxycholic acid-d4-1 (sodium)

Taurochenodeoxycholic acid-d4-1 (sodium)

Cat. No.: B12400350
M. Wt: 525.7 g/mol
InChI Key: IYPNVUSIMGAJFC-RIIXEJAYSA-M
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Description

Taurochenodeoxycholic acid-d4-1 (sodium) is a deuterated form of taurochenodeoxycholic acid, where four hydrogen atoms are replaced with deuterium atoms. This compound is a taurine-conjugated form of the primary bile acid chenodeoxycholic acid. It is primarily used as an internal standard for the quantification of taurochenodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurochenodeoxycholic acid-d4-1 (sodium) involves the deuteration of taurochenodeoxycholic acidThe specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of taurochenodeoxycholic acid-d4-1 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped with the necessary equipment for handling deuterated compounds. The final product is purified and characterized to confirm its chemical structure and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Taurochenodeoxycholic acid-d4-1 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurochenodeoxycholic acid-d4-1 (sodium). These products can be further characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Taurochenodeoxycholic acid-d4-1 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Taurochenodeoxycholic acid-d4-1 (sodium) exerts its effects by emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver. It also promotes bile discharge into the duodenum. The compound is being investigated for its role in inflammation and cancer therapy, although the exact mechanism of action in these contexts is still under study .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H44NNaO6S

Molecular Weight

525.7 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i12D2,13D2;

InChI Key

IYPNVUSIMGAJFC-RIIXEJAYSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

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